molecular formula C22H27N3O4S B2739777 N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 2034293-85-9

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No. B2739777
CAS RN: 2034293-85-9
M. Wt: 429.54
InChI Key: NAQSSPPDMVTESF-UHFFFAOYSA-N
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Description

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide, commonly known as DMSX, is a chemical compound that has been used in scientific research for various purposes. DMSX is a xanthene derivative that has been synthesized and studied extensively due to its potential applications in the field of medicine and biology.

Mechanism of Action

The mechanism of action of DMSX is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of phosphodiesterase, an enzyme that is involved in the regulation of cell growth and proliferation. DMSX has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
DMSX has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. DMSX has also been shown to have antioxidant properties, which can help protect the body against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMSX in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential anti-cancer agent. DMSX has also been shown to have anti-inflammatory properties, which can be useful in studying inflammatory diseases. However, one of the limitations of using DMSX in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the use of DMSX in scientific research. One potential direction is the development of DMSX as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells. Another potential direction is the development of DMSX as an anti-inflammatory agent, due to its ability to reduce inflammation in the body. Additionally, DMSX could be studied for its potential use in the treatment of neurodegenerative diseases, due to its ability to improve cognitive function.

Synthesis Methods

The synthesis of DMSX involves the reaction of 4-piperidinemethanol with 9H-xanthen-9-carboxylic acid in the presence of N,N-dimethylsulfamide (DMSO) and triethylamine. The reaction yields DMSX as a white powder, which can be purified through recrystallization.

Scientific Research Applications

DMSX has been used in various scientific research studies due to its potential applications in the field of medicine and biology. It has been studied for its potential use as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells. DMSX has also been studied for its potential use as an anti-inflammatory agent, due to its ability to reduce inflammation in the body.

properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-24(2)30(27,28)25-13-11-16(12-14-25)15-23-22(26)21-17-7-3-5-9-19(17)29-20-10-6-4-8-18(20)21/h3-10,16,21H,11-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQSSPPDMVTESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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